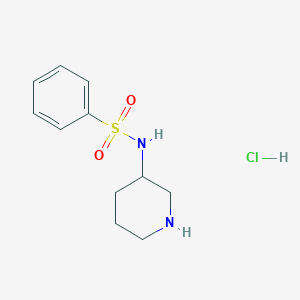

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Piperidin-3-ylbenzenesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 1829814-29-0 . It is a powder at room temperature .

Synthesis Analysis

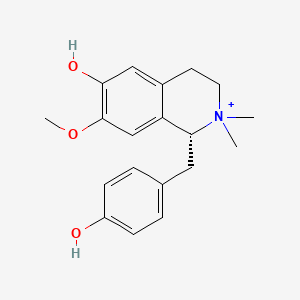

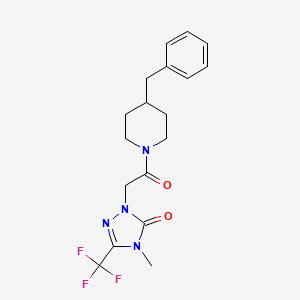

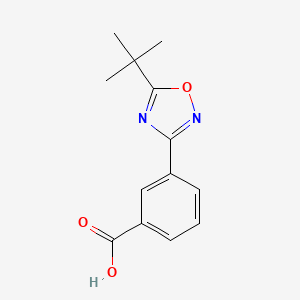

While specific synthesis methods for “N-Piperidin-3-ylbenzenesulfonamide;hydrochloride” were not found, piperidine derivatives, which this compound is a part of, have been synthesized using palladium and rhodium hydrogenation . This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The IUPAC name for this compound is N-(3-piperidinyl)benzenesulfonamide . The InChI code is 1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-3,6-7,10,12-13H,4-5,8-9H2 .Physical And Chemical Properties Analysis

“N-Piperidin-3-ylbenzenesulfonamide;hydrochloride” has a molecular weight of 276.79 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

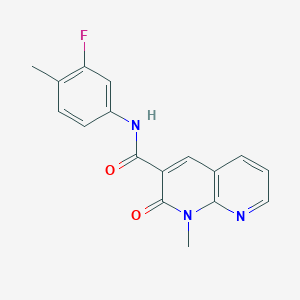

- Piperidine derivatives, including N-(piperidin-3-yl)benzenesulfonamide hydrochloride, have shown promise as potential anticancer agents. Researchers explore their cytotoxic effects on cancer cells and investigate their mechanisms of action .

- The piperidine moiety in this compound may contribute to anti-inflammatory activity. Scientists study its effects on inflammatory pathways and evaluate its potential as a therapeutic agent for inflammatory diseases .

- Piperidines exhibit interactions with neurotransmitter receptors. Researchers investigate N-(piperidin-3-yl)benzenesulfonamide hydrochloride for its neuroprotective properties and its role in treating neurodegenerative conditions .

- Piperidine derivatives often act as enzyme inhibitors. Studies explore whether this compound inhibits specific enzymes involved in disease pathways, such as kinases or proteases .

- The piperidine scaffold has been explored for its antiviral potential. Researchers assess whether N-(piperidin-3-yl)benzenesulfonamide hydrochloride exhibits antiviral effects against specific viruses, such as herpesviruses or influenza .

- Scientists use piperidine derivatives as versatile building blocks in chemical synthesis. They investigate novel synthetic routes to access this compound and explore its reactivity in multicomponent reactions .

Anticancer Agents

Anti-Inflammatory Properties

Neurological Disorders

Enzyme Inhibition

Antiviral Activity

Chemical Biology and Medicinal Chemistry

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-Piperidin-3-ylbenzenesulfonamide;hydrochloride”, is an important task of modern organic chemistry .

Mecanismo De Acción

Remember, it’s important to handle all chemical compounds safely and ethically, following all relevant regulations and guidelines. If you’re planning to work with “N-Piperidin-3-ylbenzenesulfonamide;hydrochloride”, make sure you understand its safety profile and handle it with appropriate care .

Propiedades

IUPAC Name |

N-piperidin-3-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10;/h1-3,6-7,10,12-13H,4-5,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPPBYGUKOIYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NS(=O)(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Piperidin-3-ylbenzenesulfonamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)

![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)